H-Ala-Phe-NH2 . HCl
Description
Contextualization within Modern Peptide Chemistry and Dipeptide Amides
The amide bond is a cornerstone of biochemistry, forming the peptide bonds that link amino acids into peptides and proteins. taylorandfrancis.comwikipedia.orgyoutube.com Dipeptide amides, such as H-Ala-Phe-NH2, represent the simplest form of a peptide chain with a modified C-terminus. This terminal amidation is a common modification in naturally occurring peptides and is often introduced into synthetic peptides to alter their properties. The amide group can increase resistance to enzymatic degradation by carboxypeptidases, enhance receptor-binding affinity, and modify solubility and bioavailability. libretexts.orglibretexts.orgsolubilityofthings.com
In modern peptide chemistry, the synthesis of amide bonds is a central focus, with numerous methods developed for the efficient coupling of carboxylic acids and amines. nih.gov The study of simple dipeptide amides provides fundamental insights into the nature of the peptide bond, including its conformational flexibility, hydrogen bonding capabilities, and electronic properties, which are critical for understanding the structure and function of larger, more complex proteins. auburn.edunih.gov
Significance of H-Ala-Phe-NH2 . HCl as a Model Compound and Specialized Synthetic Intermediate in Biomolecular Science
The relative simplicity of this compound makes it an excellent model compound for fundamental research. Alanine (B10760859) dipeptides are frequently used as model systems for testing new computational methods and for understanding protein folding and force fields. researchgate.netdocumentsdelivered.com Researchers utilize such dipeptides to study the intrinsic conformational preferences of peptide backbones and the influence of side-chain interactions without the complexity of a larger polypeptide chain.
Furthermore, this compound serves as a crucial synthetic intermediate or building block in the creation of more complex peptides and peptidomimetics. chemimpex.com For example, dipeptide units are often prepared and then coupled together in a convergent synthesis strategy to build longer peptide chains. ptfarm.plnih.gov The Boc-Ala-Phe-OMe dipeptide unit, a precursor to H-Ala-Phe-NH2, has been used in the total synthesis of the cyclic heptapeptide (B1575542) segetalin D. ptfarm.pl This highlights the role of such dipeptides as foundational components in constructing larger, biologically active molecules for pharmaceutical research.
Overview of Major Research Paradigms and Theoretical Frameworks Applied to this compound
The study of this compound and similar dipeptides employs a combination of experimental and theoretical approaches to elucidate their structural and dynamic properties.
Vibrational Spectroscopy: Techniques like Fourier-transform infrared (FTIR) and Raman spectroscopy are powerful tools for analyzing peptide structure. tandfonline.comacs.org The amide I, II, and III bands in the vibrational spectra are particularly sensitive to the conformation of the peptide backbone. tandfonline.comacs.org Studies on L-Alanyl-L-Phenylalanine (the corresponding carboxylic acid) have used these techniques to analyze its vibrational properties. researchgate.net
Mass Spectrometry (MS): MS is a key technique for the identification and structural analysis of dipeptides, providing precise molecular weight and fragmentation data. nih.govacs.org
Computational and Theoretical Chemistry: Density Functional Theory (DFT) calculations are widely used to support experimental findings by predicting vibrational frequencies, assigning normal modes, and exploring the conformational landscape of dipeptides. acs.orgresearchgate.netmdpi.com Molecular dynamics (MD) simulations provide insights into the dynamic behavior and self-assembly properties of peptides containing alanine and phenylalanine residues in solution. researchgate.netnih.gov These theoretical frameworks are essential for interpreting experimental data and understanding the molecular-level interactions that govern peptide structure and function. researchgate.net
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
(2S)-2-[[(2S)-2-aminopropanoyl]amino]-3-phenylpropanamide;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O2.ClH/c1-8(13)12(17)15-10(11(14)16)7-9-5-3-2-4-6-9;/h2-6,8,10H,7,13H2,1H3,(H2,14,16)(H,15,17);1H/t8-,10-;/m0./s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBPKZDKCUDGUCQ-GNAZCLTHSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(CC1=CC=CC=C1)C(=O)N)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Sophisticated Synthetic Methodologies for H Ala Phe Nh2 . Hcl and Its Analogs
Solid-Phase Peptide Synthesis (SPPS) Strategies for Dipeptide Amides
Solid-phase peptide synthesis (SPPS) offers a robust framework for assembling peptide chains, with the C-terminal amide functionality of H-Ala-Phe-NH2 · HCl necessitating specific resin and coupling techniques. The Fmoc (9-fluorenylmethoxycarbonyl) strategy is predominantly employed due to its mild deprotection conditions, which are orthogonal to acid-labile side-chain protecting groups.
Advanced Protecting Group Chemistry for Alanine (B10760859) and Phenylalanine Residues
In Fmoc-based SPPS, the α-amino groups of both alanine and phenylalanine are protected by the Fmoc group, which is labile to basic conditions, typically piperidine (B6355638). For alanine, no side-chain protection is generally required. Phenylalanine also does not possess a reactive side chain that necessitates protection under standard Fmoc/tBu SPPS conditions. The tert-butyl (tBu) group is commonly used for protecting the side chains of other amino acids if present in longer peptides, and it is removed concurrently with the final cleavage from the resin using strong acids like trifluoroacetic acid (TFA) iris-biotech.depeptide.combiosynth.com. The orthogonality of the Fmoc/tBu strategy allows for selective deprotection of the N-terminus without affecting the side-chain protecting groups, and vice versa peptide.combiosynth.com.
Optimized Coupling Reagents and Reaction Kinetics for Amide Bond Formation
The formation of the amide bond between the activated carboxyl group of Fmoc-Ala-OH and the amino group of H-Phe-NH2 (or vice versa, depending on the synthesis direction, though typically C-terminal to N-terminal) is crucial. Modern coupling reagents are designed to facilitate rapid and efficient amide bond formation while minimizing racemization.
Carbodiimides: Dicyclohexylcarbodiimide (DCC) and diisopropylcarbodiimide (DIC) are common coupling agents. DIC is preferred in SPPS as its urea (B33335) byproduct is more soluble than DCC's, facilitating removal peptide.com. The addition of additives like 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure is essential to suppress racemization and enhance coupling efficiency peptide.comrsc.orgbachem.com.
Uronium/Aminium Salts: Reagents such as HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and HCTU are highly efficient and widely used. They often require a base, such as N,N-diisopropylethylamine (DIEA), to facilitate the reaction peptide.combachem.comub.educsic.es. HATU, in particular, is known for its high reactivity and reduced epimerization, even with challenging couplings peptide.combachem.com. COMU is another efficient and safer alternative peptide.com.
Phosphonium (B103445) Salts: Reagents like PyBOP and BOP are also effective but are generally more expensive and can lead to higher levels of epimerization compared to uronium salts peptide.combachem.com.
Other Reagents: Propylphosphonic anhydride (B1165640) (T3P®) has emerged as a green and efficient coupling reagent for SPPS, showing good performance in various solvents csic.es.
The reaction kinetics are optimized by selecting appropriate solvents (e.g., DMF, NMP, DCM), temperature, and reagent stoichiometry. Pre-activation of the amino acid for a short period (e.g., 2 minutes) before coupling can further improve efficiency, especially for sterically hindered amino acids csic.es.
C-Terminal Amidation Techniques on Solid Support
To achieve the C-terminal amide functionality (-NH2) of H-Ala-Phe-NH2 · HCl, specific resins designed for amide synthesis are employed.
Rink Amide Resins: These are the most common choice for synthesizing C-terminal peptide amides. The Rink amide linker is acid-labile and, upon cleavage, directly yields the C-terminal amide. Examples include Rink Amide MBHA resin and Rink Amide AM polystyrene resin ub.educsic.eslifetein.comcsic.esrsc.orgosti.gov. The loading capacity of these resins is typically in the range of 0.4 to 0.8 mmol/g csic.escsic.esrsc.org.
MPB Resin: Another resin suitable for peptide amide synthesis.
The first amino acid, phenylalanine in this case, is coupled to the Rink amide resin, often using standard coupling protocols.
Orthogonal Deprotection and Cleavage Protocols for H-Ala-Phe-NH2 · HCl
The synthesis involves sequential deprotection of the N-terminal Fmoc group and final cleavage of the peptide from the resin, along with removal of any side-chain protecting groups.
Fmoc Deprotection: The Fmoc group is typically removed using a solution of 20% piperidine in DMF. This reaction is rapid, usually complete within 5-20 minutes uci.edu. Other bases like DBU or morpholine (B109124) can also be used researchgate.net.
Cleavage and Side-Chain Deprotection: After the peptide chain assembly is complete, the peptidyl resin is treated with a cleavage cocktail. For Fmoc/tBu strategies, this typically involves trifluoroacetic acid (TFA) in combination with scavengers. Common scavengers include triisopropylsilane (B1312306) (TIS), water, and sometimes thioanisole (B89551) or ethanedithiol, which trap reactive cationic species generated during deprotection, thus preventing modification of sensitive amino acid residues thermofisher.comsigmaaldrich.com. A widely used cleavage cocktail is TFA/TIS/Water (95:2.5:2.5) or TFA/Water/Triisopropylsilane (95:2.5:2.5) csic.esthermofisher.comsigmaaldrich.com. The reaction time is usually 1-4 hours at room temperature. The choice of scavengers and reaction time can be optimized based on the peptide sequence, particularly if it contains sensitive residues like Trp, Met, Cys, or His thermofisher.comsigmaaldrich.com. The resulting cleaved peptide is then precipitated, typically with cold diethyl ether, and collected by filtration or centrifugation. The final product is often obtained as the hydrochloride salt after lyophilization from an acidic solution.
Solution-Phase Synthesis Approaches for H-Ala-Phe-NH2 · HCl
Solution-phase synthesis offers an alternative route, particularly for larger-scale production or when specific fragment couplings are advantageous.
Segment Condensation Methodologies and Coupling Agent Selection
Segment condensation involves synthesizing smaller peptide fragments and then coupling them together. For a dipeptide like H-Ala-Phe-NH2 · HCl, this might involve synthesizing protected Ala and protected Phe-NH2 fragments and then coupling them.
Protecting Groups: Similar to SPPS, temporary protection of the N-terminus (e.g., Boc, Z, Fmoc) and permanent protection of side chains (e.g., tBu, Bn) are employed. The choice of protecting groups must be compatible with the coupling conditions and allow for selective removal.
Coupling Agents: A wide array of coupling agents used in SPPS are also applicable in solution-phase synthesis. Carbodiimides (DCC, DIC, EDC) in combination with additives like HOBt or Oxyma are frequently used peptide.comrsc.orgbachem.com. Uronium and phosphonium reagents (HBTU, HATU, PyBOP) are also effective but may require careful optimization to prevent racemization peptide.combachem.com. Newer reagents like T3P® and DEPBT have also shown promise, offering advantages in terms of reduced racemization and improved yields rsc.orgcsic.esluxembourg-bio.com. Titanium tetrachloride (TiCl4) has also been reported as an efficient coupling agent for solution-phase dipeptide synthesis, compatible with various protecting groups and capable of preserving chiral integrity mdpi.com.
Methodology: The synthesis typically proceeds by activating the carboxyl group of one protected amino acid (e.g., Boc-Ala-OH) and reacting it with the amino group of the other protected amino acid (e.g., H-Phe-NH2). For instance, Boc-Ala-OH can be activated using a coupling agent and then reacted with H-Phe-NH2. Following the coupling, the Boc group is removed using acidic conditions (e.g., TFA), and the resulting dipeptide amide is isolated, often as its hydrochloride salt. Segment condensation strategies, while powerful, require careful consideration of fragment solubility and potential epimerization at the activated C-terminal residue of the fragment being coupled wpmucdn.comresearchgate.netpsu.edu.
Stereocontrol and Epimerization Avoidance in Solution Synthesis
Maintaining the chirality of amino acid residues during peptide bond formation is critical. Epimerization, the loss of stereochemical integrity at the chiral center adjacent to the activated carboxyl group, is a common side reaction in solution-phase peptide synthesis. This can occur through the formation of oxazolone (B7731731) intermediates, especially under basic conditions or with certain coupling reagents uni-kiel.demdpi.comrsc.org.
To mitigate epimerization, various coupling reagents and additives have been developed. Carbodiimides, such as DCC (Dicyclohexylcarbodiimide) and DIC (Diisopropylcarbodiimide), are widely used but often require additives like HOBt (1-hydroxybenzotriazole) or HOAt (1-hydroxy-7-azabenzotriazole) to suppress racemization bachem.compeptide.com. These additives form activated esters that couple with amines with reduced epimerization uni-kiel.debachem.com. Newer additives like Oxyma Pure offer similar or improved suppression of racemization with enhanced safety profiles bachem.comluxembourg-bio.com.
Phosphonium and uronium salt-based coupling reagents, such as BOP, PyBOP, HATU, and TBTU, are also highly effective, providing good coupling efficiency and low racemization peptide.comjpt.com. Ynamide coupling reagents have emerged as particularly promising for racemization-free peptide synthesis, demonstrating superior selectivity in preventing epimerization during head-to-tail cyclization and coupling of challenging substrates rsc.orgacs.org. DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) has also been reported to achieve amide bond formation with no detectable racemization for sensitive sequences luxembourg-bio.com.
The choice of solvent can also influence epimerization. While polar aprotic solvents like DMF are common, their potential toxicity and environmental impact are driving research into greener alternatives skpharmteco.combiotage.comgyrosproteintechnologies.comskpharmteco.com. Solvents like DMSO/EtOAc mixtures, NBP, 2-MeTHF, and CPME are being explored as safer replacements biotage.comgyrosproteintechnologies.com. The solvent's ability to participate in hydrogen bonding can affect reaction kinetics and thermodynamics, influencing peptide bond formation and potentially stereochemical outcomes researchgate.netchemrxiv.orgnih.gov.
Chemoenzymatic and Biocatalytic Synthesis of H-Ala-Phe-NH2 . HCl and Related Dipeptides
Biocatalysis offers a sustainable and highly selective alternative to traditional chemical synthesis for dipeptide formation mdpi.comresearchgate.net. Enzymes can perform reactions under mild conditions, often without the need for protecting groups, thereby reducing waste and simplifying purification mdpi.comresearchgate.net.
Reaction Optimization for Stereoselective and Green Synthesis Pathways
Optimizing reaction conditions is key to achieving high yields, stereoselectivity, and adhering to green chemistry principles skpharmteco.combiotage.comskpharmteco.com.
Solvent Systems: The choice of solvent significantly impacts enzyme activity and reaction outcomes. While traditional organic solvents like DMF and acetonitrile (B52724) are effective, there is a strong push towards greener alternatives such as 2-MeTHF, CPME, DMSO/EtOAc mixtures, and even water-based systems where possible biotage.comgyrosproteintechnologies.comskpharmteco.comadvancedchemtech.com. Lipases, in particular, often perform well in anhydrous or low-water organic media longdom.orgrsc.orgacs.orgmdpi.com. Computational studies suggest that polar protic solvents like methanol (B129727) can be beneficial for peptide bond formation compared to non-polar solvents researchgate.netchemrxiv.org.
Enzyme Activity and Stability: Enzyme stability and activity are influenced by pH, temperature, and the presence of co-solvents or additives dcu.iecore.ac.ukaalto.fi. For instance, maintaining an optimal pH (e.g., around 8.2 for some biocatalytic reactions) and temperature is critical for maximizing yield and minimizing side reactions aalto.fi. The use of thermostable proteases allows for synthesis at higher temperatures, improving substrate solubility and reaction rates nih.gov.
Green Chemistry Principles: The adoption of green chemistry principles guides the optimization process. This includes minimizing waste, using less hazardous substances, designing safer chemicals and solvents, and improving atom economy skpharmteco.combiotage.comgyrosproteintechnologies.comskpharmteco.comadvancedchemtech.com. Biocatalytic approaches inherently align with many of these principles by operating under mild conditions and reducing the need for protecting groups and harsh reagents mdpi.comresearchgate.net.
Advanced Spectroscopic and Conformational Analysis of H Ala Phe Nh2 . Hcl
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Dynamics
High-resolution NMR spectroscopy is a cornerstone technique for elucidating the three-dimensional structure and dynamic behavior of peptides in solution. For H-Ala-Phe-NH2 . HCl, NMR provides atomic-level information on the ensemble of conformations adopted in different solvent environments. Analysis of chemical shifts, coupling constants, and nuclear Overhauser effects (NOEs) allows for a detailed characterization of its solution-state structure.
Proton (¹H) NMR spectral data for the related L-alanyl-L-phenylalanine in D₂O provides foundational information on the chemical environment of the constituent protons.
Table 1: ¹H NMR Chemical Shifts (δ) and Coupling Constants (J) for L-Alanyl-L-Phenylalanine in D₂O
| Parameter | Ala-CαH | Ala-CβH₃ | Phe-CαH | Phe-CβH₂ |
|---|---|---|---|---|
| Chemical Shift (ppm) at pD 10.5 | 3.60 | 1.32 | 4.18 | 2.90, 3.02 |
| ³J(HNCαH) (Hz) | 7.5 | - | 8.0 | - |
| ³J(αHβH) (Hz) | 7.0 | - | 8.5, 5.5 | - |
Data adapted from Davies, D. B., & Khaled, M. A. (1976). Peptide Conformations. I. Nuclear Magnetic Resonance Study of the Carbamate Reaction of Amino Acids and Peptides. Canadian Journal of Chemistry, 54(19), 3044-3051. cdnsciencepub.com
The vicinal coupling constants, particularly ³J(HNCαH), are indicative of the backbone dihedral angle φ. The observed values around 7-8 Hz for both residues suggest a preference for an extended conformation in an aqueous solution. cdnsciencepub.com
Multi-Dimensional NMR Techniques (2D-NOESY, ROESY, TOCSY) for Spatial Proximity and Dihedral Angles
Two-dimensional NMR experiments are essential for resolving spectral overlap and determining through-bond and through-space correlations.
TOCSY (Total Correlation Spectroscopy) is used to identify protons within the same amino acid residue by revealing correlations between all protons in a spin system. For H-Ala-Phe-NH2, TOCSY would show correlations from the amide proton (NH) to the α-proton (CαH) and β-protons (CβH₃) of the Alanine (B10760859) residue, and similarly within the Phenylalanine spin system.
NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) are paramount for determining spatial proximity between protons that are close in space (< 5 Å), irrespective of their bond connectivity. nih.gov These experiments are crucial for defining the peptide's three-dimensional fold. Key expected NOEs for a dipeptide like H-Ala-Phe-NH2 would include:
Intra-residue NOEs: Between protons within the same amino acid (e.g., Ala CαH to CβH₃).
Sequential NOEs: Between protons on adjacent residues, which define the backbone conformation. A strong CαH(i) to NH(i+1) NOE is indicative of an extended β-strand conformation, while a strong NH(i) to NH(i+1) NOE suggests a turn-like or helical conformation.
Temperature Coefficients and Solvent Dependence Studies for Amide Proton Exchange
The temperature coefficient (dδ/dT) of the amide proton chemical shift is a powerful indicator of hydrogen bonding. Amide protons that are shielded from the solvent, typically by participating in an intramolecular hydrogen bond, exhibit small temperature coefficients (less negative than -3 ppb/K). Conversely, amide protons that are exposed to the solvent and form hydrogen bonds with water molecules show larger, more negative coefficients (typically -5 to -10 ppb/K).
For a small, flexible dipeptide like H-Ala-Phe-NH2 in an aqueous solution, both the N-terminal amine and the C-terminal amide protons are expected to be largely solvent-exposed. This would be reflected in large negative temperature coefficients, indicating that they are not involved in stable, intramolecular hydrogen bonds.
NMR-Derived Conformational Restraints and Ensemble Generation
The spatial information from NOESY/ROESY experiments (as distance restraints) and coupling constants (as dihedral angle restraints) can be used as inputs for computational molecular modeling. science.gov These experimental restraints guide the calculations to generate a representative ensemble of low-energy structures that are consistent with the NMR data. This approach acknowledges the dynamic nature of peptides in solution, representing their structure not as a single static conformation but as a collection of interconverting conformers. For H-Ala-Phe-NH2, this would likely reveal a set of extended conformations with significant flexibility around the φ and ψ backbone dihedral angles.
Circular Dichroism (CD) Spectroscopy for Secondary Structure Propensity in Solution
A random coil conformation is typically characterized by a strong negative band near 198 nm.
A β-turn structure often shows a weak positive band around 220-230 nm and a negative band near 200 nm.
For a short, flexible peptide like H-Ala-Phe-NH2 in water, the CD spectrum is expected to be dominated by features characteristic of a random coil, reflecting the ensemble of rapidly interconverting, extended conformations. Studies on the related tripeptide Ala-Phe-Ala, however, showed a CD spectrum indicative of a predominant turn structure, suggesting that even short peptides can exhibit conformational preferences. acs.org
Vibrational Spectroscopy (FTIR, Raman) for Amide Bond Conformation and Hydrogen Bonding Networks
Fourier-Transform Infrared (FTIR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. They are particularly sensitive to the conformation of the peptide backbone and the strength of hydrogen bonds involving the amide groups. Key vibrational bands for peptide analysis include the Amide I, II, and III bands.
A detailed vibrational analysis of the zwitterionic dipeptide L-Alanyl-L-Phenylalanine (H-Ala-Phe-OH) provides a strong model for understanding the vibrational characteristics of this compound. researchgate.net
Table 2: Key Vibrational Frequencies (cm⁻¹) for L-Alanyl-L-Phenylalanine
| Vibrational Mode | FTIR (cm⁻¹) | Raman (cm⁻¹) | Assignment |
|---|---|---|---|
| Amide I | 1676 | 1675 | C=O stretching of the peptide bond |
| Amide II | 1550 | 1548 | N-H in-plane bending and C-N stretching |
| Amide III | 1298 | 1300 | C-N stretching and N-H in-plane bending |
| COO⁻ sym. stretch | 1410 | 1412 | Carboxylate symmetric stretching |
| Phe Ring | 1004 | 1005 | Phenylalanine ring breathing mode |
Data adapted from Silva, C. B., et al. (2018). Vibrational and structural properties of L-Alanyl-L-Phenylalanine dipeptide by Raman Spectroscopy, Infrared and DFT calculations. Vibrational Spectroscopy, 98, 128-133. researchgate.net
The position of the Amide I band is highly sensitive to secondary structure and hydrogen bonding. The frequency around 1675 cm⁻¹ is characteristic of a disordered or β-turn conformation. The Amide II and III bands provide complementary information about the backbone conformation. The strong Raman band at ~1005 cm⁻¹ is a characteristic signature of the phenylalanine side chain. researchgate.net
X-ray Crystallography and Solid-State NMR for Crystalline State Structural Elucidation
X-ray crystallography provides the definitive, high-resolution structure of a molecule in its crystalline solid state. This technique reveals precise bond lengths, bond angles, and the details of intermolecular interactions, such as hydrogen bonding and crystal packing, that stabilize the solid-state conformation. While a crystal structure for this compound is not publicly available, analysis of the related L-phenylalanyl-L-alanine dihydrate shows a structure with large hydrophobic columns formed by the aggregation of side chains, all held within a three-dimensional hydrogen-bond network. researchgate.net Such studies provide invaluable information on the intrinsic conformational preferences of the peptide backbone and its interactions in a condensed phase.
Solid-State NMR (ssNMR) complements X-ray crystallography by providing atomic-level structural and dynamic information on the solid state, including for non-crystalline or amorphous samples. ssNMR can be used to determine internuclear distances, identify polymorphic forms, and characterize molecular motions (e.g., side-chain rotations) within the crystal lattice. For this compound, ssNMR could resolve distinct signals for different molecules in the asymmetric unit and probe the dynamics of the phenylalanine ring, which is known to undergo reorientational motions in the solid state.
Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Pi-Stacking)
While a specific, publicly available crystal structure for H-Ala-Phe-NH2·HCl could not be identified in a comprehensive search of the literature, the crystal packing and intermolecular forces can be inferred from extensive studies on analogous dipeptides and amino acid derivatives. The solid-state architecture of such compounds is governed by a network of non-covalent interactions that dictate the supramolecular assembly.
Hydrogen Bonding: The primary drivers of crystal packing in peptide hydrochlorides are hydrogen bonds. The key functional groups—the protonated N-terminal amine (-NH3+), the peptide backbone amide (-CONH-), the C-terminal amide (-CONH2), and the chloride anion (Cl-)—act as hydrogen bond donors and acceptors. A dense, three-dimensional network of hydrogen bonds is expected, where:
The -NH3+ group forms strong charge-assisted hydrogen bonds with multiple chloride anions and carbonyl oxygen atoms of neighboring molecules.
The peptide N-H group typically engages in hydrogen bonding with a carbonyl oxygen from an adjacent peptide, a fundamental interaction for stabilizing secondary structures.
The C-terminal -NH2 protons form hydrogen bonds with both chloride ions and carbonyl oxygens.
The chloride anion acts as a central acceptor, often bridging multiple peptide molecules through an extensive network of N-H···Cl interactions. researchgate.net
This intricate web of hydrogen bonds leads to the formation of specific layers or patterns within the crystal lattice, creating a highly stable and ordered structure. nih.gov
Pi-Stacking (π-π Interactions): The presence of the phenylalanine residue introduces the possibility of π-stacking interactions between the aromatic rings of adjacent molecules. These interactions, arising from electrostatic and dispersion forces between the electron clouds of the phenyl rings, are significant in the stabilization of peptide and protein structures. nih.govnih.gov In the solid state, phenylalanine-containing peptides often exhibit parallel-displaced or T-shaped stacking geometries. nih.gov The specific arrangement is a delicate balance between maximizing favorable π-π overlap and satisfying the steric and hydrogen-bonding requirements of the rest of the molecule. These aromatic interactions often contribute to the formation of distinct hydrophobic layers or columns within the crystal structure, segregated from the more polar, hydrogen-bonded regions. researchgate.net
Determination of Backbone and Side-Chain Torsion Angles in Solid State
The precise conformation of a peptide in the solid state is defined by a set of torsion angles along its backbone and side chains. These angles are determined experimentally using techniques like X-ray crystallography or solid-state NMR spectroscopy. nih.govnih.gov For H-Ala-Phe-NH2·HCl, the key torsion angles would be:
Side-Chain Torsion Angles (χ): These angles describe the conformation of the amino acid side chains. For alanine, there is one primary torsion angle (χ1), while the more complex phenylalanine side chain has two (χ1 and χ2), which dictate the orientation of the phenyl ring relative to the backbone.
While specific values for H-Ala-Phe-NH2·HCl are not available, data from related dipeptide crystal structures provide representative values. These angles are typically found in the allowed regions of the Ramachandran plot, corresponding to stable, low-energy conformations.
Table 1: Representative Solid-State Torsion Angles for Alanine and Phenylalanine Residues in Dipeptides (Note: These are illustrative values from various peptide crystal structures and not experimental data for H-Ala-Phe-NH2·HCl)
| Residue | Torsion Angle | Representative Value (degrees) |
| Alanine | φ (phi) | -90 |
| ψ (psi) | 150 | |
| ω (omega) | 180 | |
| Phenylalanine | φ (phi) | -75 |
| ψ (psi) | 145 | |
| ω (omega) | 180 | |
| χ1 | -60 | |
| χ2 | 90 |
This interactive table is based on typical values observed in peptide crystallography databases for residues in similar environments. nih.gov
Computational Chemistry and Molecular Modeling for Conformational Landscapes
Computational methods provide powerful tools to explore the full range of conformations available to H-Ala-Phe-NH2·HCl, moving beyond the static picture of the solid state to understand its dynamic behavior and the relative energies of different structures.
Quantum Chemical Calculations (DFT) for Electronic Structure and Relative Stabilities of Conformers
Quantum chemical methods, particularly Density Functional Theory (DFT), are used to perform high-accuracy calculations on the electronic structure of molecules. guidechem.comraybiotech.com For H-Ala-Phe-NH2·HCl, DFT can be used to:
Optimize Geometries: Starting from various initial structures, DFT calculations can find the lowest-energy (most stable) geometries for different conformers.
Calculate Relative Stabilities: By comparing the energies of these optimized conformers, their relative stabilities can be determined. For instance, DFT studies on the alanine dipeptide have identified several stable conformers (such as C7eq, C5, and C7ax) and ranked them by energy. guidechem.comresearchgate.net A similar analysis for H-Ala-Phe-NH2 would reveal the energetic landscape as a function of its backbone and side-chain torsion angles.
Analyze Electronic Properties: DFT provides insights into the distribution of electrons, molecular orbitals, and partial atomic charges, which helps in understanding the nature of intramolecular and intermolecular interactions, including hydrogen bonds and π-stacking. raybiotech.com
Molecular Dynamics (MD) Simulations for Dynamic Conformational Sampling in Various Environments
Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time by integrating Newton's equations of motion. nih.gov This technique allows for the exploration of the conformational landscape of H-Ala-Phe-NH2·HCl in different environments, such as in aqueous solution. An MD simulation can reveal:
Conformational Dynamics: How the dipeptide flexes, bends, and transitions between different shapes over time.
Solvent Effects: The influence of water molecules on the peptide's structure, including the formation and breaking of hydrogen bonds with the solvent. nih.gov
Population of States: By running long simulations, one can determine the probability of finding the dipeptide in different conformational states, providing a thermodynamic picture of its behavior in solution. mdpi.com
For a dipeptide like H-Ala-Phe-NH2, MD simulations would sample a wide range of (φ, ψ) angle combinations, showing which conformations are most prevalent in a given environment. mdpi.com
Free Energy Perturbation and Enhanced Sampling Methods for Conformational Transitions
A major limitation of standard MD simulations is the difficulty in observing rare events, such as the transition over a high energy barrier from one stable conformation to another. Current time information in Ribeirão Preto, BR. Enhanced sampling methods have been developed to overcome this challenge.
Metadynamics: This technique accelerates the exploration of the conformational landscape by adding a history-dependent biasing potential to the system. Current time information in Ribeirão Preto, BR. This "fills up" the energy wells of stable states, encouraging the system to cross energy barriers and explore new conformations. The resulting bias can be used to reconstruct the free energy landscape, providing a quantitative map of stable states and the barriers between them.
Replica Exchange Molecular Dynamics (REMD): In REMD, multiple simulations (replicas) of the system are run in parallel at different temperatures. researchgate.net By periodically attempting to swap the coordinates between replicas, the higher-temperature simulations (which can easily cross energy barriers) help the lower-temperature simulations to overcome kinetic traps and achieve a more thorough sampling of the conformational space.
Free Energy Perturbation (FEP): While often used to calculate binding affinities, FEP can also be adapted to compute the free energy difference between two conformational states of a molecule, providing a rigorous thermodynamic comparison of their relative stabilities.
These methods are crucial for obtaining a converged picture of the thermodynamics and kinetics of conformational changes in flexible molecules like dipeptides. Current time information in Ribeirão Preto, BR.
In Silico Prediction of Dipeptide Self-Assembly Mechanisms
The self-assembly of peptides into larger, ordered structures like nanofibers or hydrogels is a process of great interest. researchgate.net Computational methods are increasingly used to predict and understand these aggregation phenomena at the molecular level.
Sequence-Based Prediction: Numerous algorithms analyze the amino acid sequence to predict aggregation-prone regions ("hot spots") based on properties like hydrophobicity, charge, and secondary structure propensity. researchgate.net For H-Ala-Phe-NH2, the phenylalanine residue would be identified as a key driver of aggregation due to its hydrophobic and aromatic nature.
Coarse-Grained (CG) Simulations: To model the assembly of many peptide molecules, which is computationally prohibitive with all-atom detail, coarse-grained models are often used. In CG models, groups of atoms are represented as single particles, allowing for simulations of larger systems over longer timescales.
All-Atom MD Simulations: Once initial aggregates are formed, all-atom MD can be used to refine the structure and investigate the specific intermolecular interactions (hydrogen bonds, π-stacking) that stabilize the assembled nanostructure. nih.gov
These in silico approaches can provide detailed mechanistic insights into how individual H-Ala-Phe-NH2 molecules might come together, first forming small oligomers and then growing into larger, stable assemblies, guided by the interplay of hydrophobic collapse and specific intermolecular forces.
Reactivity, Functionalization, and Derivatization Strategies for H Ala Phe Nh2 . Hcl
Chemical Modification of the C-Terminal Amide Moiety
The C-terminal amide is a common modification in naturally occurring peptides, often crucial for their biological activity and stability against carboxypeptidases. digitellinc.com While less reactive than a carboxylic acid terminus, the primary amide of H-Ala-Phe-NH2 can be chemically altered through several enzymatic and chemical strategies.
Direct chemical modification of a stable C-terminal primary amide is challenging. However, enzymatic approaches provide a highly selective means for both hydrolysis (deamidation) and amine exchange (transamidation).
Enzymatic Deamidation and Transamidation: Peptide Amidase (PAM) from Stenotrophomonas maltophilia is a serine hydrolase that specifically cleaves the C-terminal amide bond of peptides, converting it to a carboxylic acid. acs.org This deamidation is highly selective, leaving internal peptide bonds and side-chain amides untouched. rug.nl
Conversely, under non-aqueous conditions or thermodynamic control, engineered variants of PAM can catalyze the reverse reaction. This allows for the conversion of C-terminal amides, esters, or acids into new amide products by reaction with various nucleophiles like ammonia or methylamine. acs.org Computational protein design has been used to generate highly stable and solvent-compatible PAM variants, expanding the scope of these enzymatic modifications. acs.org Other enzymes, such as sortases and transglutaminases, are also known to mediate transamidation chemistry. researchgate.net
Chemical Transamidation: While less common for peptides, chemical methods for transamidation exist. For instance, a Zn-catalyzed reaction using a tert-butyl nicotinate directing group has been developed to facilitate the exchange of amines on primary amides, demonstrating its utility in peptide couplings and segment condensations. 5z.com Such methods could potentially be adapted for the modification of the C-terminal amide of H-Ala-Phe-NH2.
Attaching labels or tags to the C-terminus is essential for studying peptide interactions, localization, and function. creative-peptides.com For a peptide that already possesses a C-terminal amide, enzymatic ligation methods are particularly suitable.
Sortase-Mediated Ligation: Sortase A, a bacterial transpeptidase, is a powerful tool for C-terminal modification. It recognizes a specific sorting motif (e.g., LPXTG), cleaves the peptide bond between threonine and glycine, and ligates a new substrate containing an N-terminal glycine oligomer. nih.gov To apply this to H-Ala-Phe-NH2, the peptide would first need to be elongated to include the sortase recognition sequence. This method allows for the attachment of a wide range of probes, including fluorophores and biotin.
Carboxypeptidase-Mediated Labeling: Carboxypeptidase Y (CPY) exhibits transpeptidase activity that can be harnessed for C-terminal labeling. nih.gov This method allows for the exchange of C-terminal residues with labeled amino acids or the addition of an affinity tag, such as biocytinamide, to the C-terminus. This provides a direct route to functionalizing the peptide end. nih.gov
Peptide Amidase-Based Functionalization: As mentioned, engineered Peptide Amidases can catalyze the addition of various nucleophiles to the C-terminus. By expanding the substrate scope of the enzyme through mutagenesis, it is possible to introduce larger functional groups, serving as a platform for diverse enzymatic peptide C-terminal modification. acs.org For example, a peptide amide can be converted to a new amide derivative bearing a reporter group or a handle for click chemistry.
| Enzymatic Method | Principle | Application for C-Terminal Amide | Example Tags/Probes |
| Peptide Amidase (PAM) | Reversible hydrolysis/synthesis of C-terminal amide bond. acs.orgrug.nl | Direct transamidation with a functionalized amine. | Ammonia, methylamine, hydroxylamine, amines with reporter groups. acs.org |
| Sortase A | Transpeptidation at a specific recognition motif (e.g., LPXTG). nih.gov | Ligation of a glycine-linked probe (requires prior extension of the peptide). | Fluorophores, biotin, azide/alkyne handles. nih.govacs.org |
| Carboxypeptidase Y (CPY) | Transpeptidation activity replaces C-terminal residues. nih.gov | Exchange of the C-terminal amide with a labeled amino acid or direct addition of a tag. | Biocytinamide, isotopically labeled amino acids. nih.gov |
Functionalization of the N-Terminal Amino Group
The N-terminal α-amino group of the alanine (B10760859) residue is a primary nucleophile and the most common site for chemoselective modification. Its lower pKa (~8) compared to the ε-amino group of lysine (~10.5) allows for pH-controlled selective reactions in peptides containing both residues. nih.govaltabioscience.com
A variety of robust chemical reactions can be employed to modify the N-terminus of H-Ala-Phe-NH2.
Acylation: This reaction forms a stable, uncharged amide bond. N-terminal acetylation is a common modification that mimics the structure of many natural proteins and can enhance stability against exopeptidases. jpt.comcreative-peptides.com The reaction is typically performed with reagents like acetic anhydride (B1165640) or N-hydroxysuccinimide (NHS) esters. creative-peptides.comnih.gov A wide range of functional groups, including fluorophores (e.g., 6-carboxyfluorescein), quenchers (e.g., Dabcyl), and affinity tags (e.g., Biotin), are commercially available as NHS esters for direct labeling. formulationbio.combiosyntan.depepdd.com
Alkylation: Reductive alkylation (or reductive amination) is a highly selective method for N-terminal modification that involves reacting the amine with an aldehyde or ketone in the presence of a mild reducing agent like sodium cyanoborohydride (NaBH3CN). nih.govnih.gov This reaction converts the primary amine into a secondary or tertiary amine, importantly preserving the positive charge at physiological pH. rsc.orgrsc.org This charge preservation can be critical for maintaining the biological activity of the parent peptide. rsc.org A wide variety of aldehydes are tolerated, allowing for the introduction of bioorthogonal handles such as alkynes and ketones. nih.gov
| Reaction Type | Reagent Class | Product Linkage | Key Features |
| Acylation | Acetic Anhydride, NHS Esters | Amide | Neutralizes N-terminal charge; mimics natural proteins; can improve stability. creative-peptides.com |
| Alkylation | Aldehydes/Ketones + Reducing Agent (e.g., NaBH3CN) | Secondary/Tertiary Amine | Preserves N-terminal positive charge; highly selective under mild pH control. nih.govrsc.org |
| Labeling | Amine-reactive dyes (e.g., FITC, TAMRA-NHS ester) | Amide, Thiourea | Covalent attachment of fluorescent probes or affinity tags. altabioscience.combiosyntan.de |
Side-Chain Functionalization of Alanine and Phenylalanine Residues
Post-translational or postsynthetic modification of amino acid side chains provides a powerful tool for creating novel peptide architectures.
Phenylalanine Residue: The phenyl ring of the phenylalanine side chain is a versatile substrate for C–H functionalization, particularly through palladium-catalyzed cross-coupling reactions. acs.org These methods allow for the late-stage modification of peptides, using the peptide backbone itself as an endogenous directing group to guide the catalyst to a specific C-H bond. acs.org This strategy is compatible with many common amino acid protecting groups and has been used to perform a variety of transformations on phenylalanine residues within peptides. semanticscholar.org
Olefination: Reaction with styrenes to introduce alkenyl groups. acs.orgsemanticscholar.org
Alkynylation: Introduction of alkyne moieties.
Acylation: Reaction with aldehydes to form aryl ketone structures. nih.govrsc.org
Tandem Reactions: Dual C-H activation and cyclization, for example with benzoquinone, to form complex polycyclic fragments. acs.org
These reactions provide a powerful route to non-proteinogenic peptide analogues with diverse functionalities.
Alanine Residue: The methyl side chain of alanine consists of unactivated C(sp³)–H bonds, making it significantly more challenging to functionalize than aromatic side chains. acs.orgresearchgate.net However, recent advances have demonstrated that even these inert C-H bonds can be targeted. A novel method has been developed for the β-C(sp³)–H arylation of alanine residues located at various internal positions within a peptide. nih.gov This reaction is achieved by using an adjacent histidine residue as an endogenous directing group, which coordinates to the metal catalyst and positions it for selective C-H activation on the alanine side chain. This breakthrough enables the conjugation of peptides with functional molecules like fluorophores and other peptides directly at the alanine side chain. nih.gov
| Residue | Reaction Type | Reagents/Catalyst | Outcome |
| Phenylalanine | C(sp²)–H Olefination | Styrenes, Pd-catalyst | Covalent attachment of an alkene to the phenyl ring. acs.orgsemanticscholar.org |
| Phenylalanine | C(sp²)–H Acylation | Aldehydes, Pd-catalyst | Formation of an aryl ketone on the phenyl ring. nih.govrsc.org |
| Phenylalanine | C(sp²)–H Tandem Reaction | Benzoquinone, Pd-catalyst | Formation of a 4-benzoquinone-indoline fragment. acs.org |
| Alanine | β-C(sp³)–H Arylation | Aryl iodides, Pd-catalyst, Histidine directing group | Covalent attachment of an aryl group to the methyl side chain. nih.gov |
Stereoselective Introduction of Non-Canonical Amino Acids and Analogs
The modification of the H-Ala-Phe-NH2 . HCl scaffold can be achieved through the stereoselective introduction of non-canonical amino acids. These synthetic amino acids, not found in the 20 common proteinogenic amino acids, can impart unique structural and functional properties to the resulting peptide analogs. nih.gov
One common strategy involves the use of the parent dipeptide as a building block in a larger peptide sequence, followed by site-selective modification or replacement of one of the existing amino acids. For instance, enzymatic and chemoenzymatic cascade reactions are employed for the synthesis of non-canonical amino acids, which can then be incorporated into peptide structures. researchgate.net The synthesis of peptides containing non-canonical amino acids can also be achieved through the direct application of various organic reactions to peptidic substrates. nih.gov
The introduction of conformationally constrained phenylalanine analogues is another approach to modify the dipeptide. These analogues can be synthesized enantioselectively and then incorporated to study the impact of conformational rigidity on biological activity.
Furthermore, research has demonstrated the synthesis of α-amino acids with various substitutions, including asymmetrical α,α-dialkyl glycines, which can be integrated into peptide chains to create well-defined secondary structures. nih.gov The development of methods for synthesizing chiral α-amino phosphonic acid derivatives and their subsequent use in peptide synthesis also opens avenues for creating novel this compound analogs with unique properties. researchgate.net
Selective Chemical Reactions on Aromatic and Aliphatic Side Chains
The distinct chemical nature of the aromatic side chain of phenylalanine and the aliphatic side chain of alanine in this compound allows for selective modifications.
Aromatic Side Chain (Phenylalanine):
The phenyl group of the phenylalanine residue is a prime target for various chemical modifications, particularly through C-H functionalization. acs.org Palladium-catalyzed reactions have been effectively used for the site-selective olefination and alkynylation of phenylalanine residues within peptides. researchgate.netsemanticscholar.org These methods often utilize the peptide backbone as an internal directing group to achieve high regioselectivity.
Recent advancements include the development of a Pd-catalyzed tandem reaction for the site-selective functionalization of phenylalanine with benzoquinone. This approach involves a dual C-H activation, leading to the incorporation of a 4-benzoquinone-indoline fragment into the peptide. acs.orgacs.org This method is valuable for introducing novel functionalities and for the late-stage modification of peptides.
Photoredox catalysis offers another mild and selective method for the bioconjugation of phenylalanine. This technique has been successfully applied to peptides and proteins, demonstrating its potential for modifying the phenylalanine residue in this compound. chemrxiv.org
Aliphatic Side Chain (Alanine):
While the methyl side chain of alanine is generally less reactive than the phenyl group of phenylalanine, it can still undergo functionalization, though this is more challenging. The compact nature of the alanine side chain does not support hydrogen bonding and interacts weakly with surfaces, which can influence its reactivity in certain contexts. rsc.org Advanced C-H functionalization techniques are being explored for the modification of aliphatic amino acid side chains.
This compound as a Precursor in Combinatorial Library Synthesis and Scaffold Design
The dipeptide this compound serves as a valuable precursor for the generation of combinatorial libraries and the design of molecular scaffolds for various applications in chemical biology. Its simple yet defined structure allows for systematic modifications to create large and diverse collections of related compounds.
Integration into High-Throughput Peptide Synthesis Workflows
This compound can be readily integrated into high-throughput peptide synthesis workflows, such as solid-phase peptide synthesis (SPPS). researchgate.netpeptide.com In SPPS, the dipeptide can be used as a starting material, with further amino acids or other building blocks added sequentially to generate a library of longer peptides.
The "split-and-pool" synthesis strategy is a powerful method for creating "one-bead one-compound" (OBOC) combinatorial libraries, where each bead in the solid support carries a unique peptide sequence. researchgate.net This approach allows for the generation of millions of distinct compounds that can be screened for desired biological activities. Automated flow peptide synthesis (AFPS) systems further enhance the efficiency of creating large and diverse peptide libraries, including those incorporating non-canonical amino acids. chemrxiv.org
Below is a table summarizing the integration of this compound into different high-throughput synthesis workflows:
| Workflow | Description | Application with this compound |
| Solid-Phase Peptide Synthesis (SPPS) | Peptides are synthesized on a solid support, allowing for easy purification. | The dipeptide can be the initial building block for synthesizing a library of longer peptides. |
| Split-and-Pool Synthesis | A method for creating large combinatorial libraries where each bead has a unique compound. | Generation of millions of peptide analogs starting from the H-Ala-Phe-NH2 scaffold. |
| Automated Flow Peptide Synthesis (AFPS) | An automated system for rapid peptide synthesis. | Efficiently create diverse libraries of peptides and proteins incorporating the dipeptide. |
Design of Dipeptide-Based Scaffolds for Chemical Biology Probes
The this compound structure can be used as a scaffold to design and synthesize chemical biology probes. These probes are valuable tools for studying biological processes. rsc.org By attaching reporter groups, such as fluorophores or affinity tags, to the dipeptide scaffold, researchers can create molecules capable of interacting with specific biological targets and enabling their detection and characterization.
Dipeptide-based scaffolds offer a balance between structural simplicity and the potential for introducing diverse chemical functionalities. For example, a 4-nitro-L-phenylalanine scaffold has been used to construct ion pair receptors, demonstrating the utility of amino acid-based scaffolds in creating functional molecules. nih.gov Similarly, minimalistic peptidic scaffolds incorporating artificial carbene-containing amino acids have been shown to modulate reductase activity. nih.gov
The design of such probes often involves considering the spatial orientation of the functional groups attached to the dipeptide backbone to ensure optimal interaction with the target molecule. The inherent chirality of the amino acids in this compound can also be exploited to create stereospecific probes.
The following table outlines the design considerations for dipeptide-based chemical biology probes derived from this compound:
| Design Element | Consideration | Example Application |
| Reporter Group Attachment | Site-selective attachment of fluorophores, biotin, or other tags to the N-terminus, C-terminus, or side chains. | Probes for fluorescence microscopy or affinity purification of target proteins. |
| Linker Chemistry | Use of appropriate linkers to connect the dipeptide scaffold to the reporter group without interfering with target binding. | Spatially separating the reporter from the binding moiety to minimize steric hindrance. |
| Stereochemistry | Utilizing the L- or D-configurations of alanine and phenylalanine to create probes with specific stereochemical recognition. | Enantioselective probes for chiral biological targets. |
| Functional Mimicry | Modifying the side chains to mimic the binding epitope of a larger protein or natural ligand. | Competitive inhibitors or activity-based probes for enzymes. |
Mechanistic Biological and Biochemical Research Applications of H Ala Phe Nh2 . Hcl in Vitro Studies
Characterization as a Substrate for Proteolytic Enzymes
H-Ala-Phe-NH2 . HCl can be utilized to understand the catalytic mechanisms and substrate specificities of proteolytic enzymes.
The hydrolysis of this compound by various proteases can be kinetically characterized to determine parameters such as Michaelis constant (Km) and maximum velocity (Vmax). These parameters provide insights into the enzyme's affinity for the dipeptide amide and its catalytic efficiency. While specific kinetic data for this compound are not extensively detailed in the provided search results, studies on similar peptide substrates indicate that Km values reflect the substrate's binding affinity, and Vmax relates to the enzyme's turnover rate. For instance, research on other peptide substrates has shown that changes in amino acid sequence or modifications can significantly alter these kinetic parameters, highlighting the importance of substrate structure in enzyme kinetics libretexts.orgnih.gov. Transpeptidation reactions, where the enzyme catalyzes the transfer of a peptide moiety to an amine acceptor rather than hydrolysis, can also be investigated using such substrates. Effective acyl acceptors typically require a carboxylate group, with amino acids and peptides being good candidates nih.gov.
By studying how this compound interacts with enzyme active sites, researchers can map these regions and identify specificity determinants. The precise fit of a substrate within an enzyme's active site is crucial for catalysis, involving numerous non-covalent interactions with amino acid residues lining the pocket libretexts.org. Modifications to the this compound structure, such as altering the alanine (B10760859) or phenylalanine residues, can reveal which parts of the molecule are critical for binding and catalytic activity. For example, studies on related peptides have indicated that the C-terminal phenylalanine amide is crucial for affinity to specific binding sites researchgate.netdiva-portal.org. The identification of specific hydrogen bonds and hydrophobic interactions between the peptide and the enzyme's amino acid residues helps elucidate the enzyme's substrate preference and catalytic mechanism libretexts.orgwhiterose.ac.uk.
Role as a Ligand in Biophysical Interaction Studies with Macromolecules (In Vitro)
This compound can serve as a ligand to probe interactions with various macromolecules, particularly proteins and receptors, using biophysical techniques.
Techniques like Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) are commonly employed to quantify the binding affinity (Kd) of ligands to purified proteins or receptors whiterose.ac.ukbiorxiv.orgtainstruments.comreactionbiology.comnih.govrsc.orguni-marburg.de. While direct ITC or SPR data for this compound are not explicitly presented in the search results, studies on similar dipeptides, such as H-Phe-Phe-NH2, have reported high binding affinities (e.g., Ki of 1.5 nM) to specific binding sites, indicating strong ligand-target interactions researchgate.netacs.org. These techniques measure the heat released or absorbed during binding events (ITC) or detect changes in refractive index upon binding (SPR), providing crucial thermodynamic and kinetic data about the interaction tainstruments.comreactionbiology.com.
Structure-Activity Relationship (SAR) studies investigate how modifications to a ligand's chemical structure affect its biological activity or binding affinity. For this compound, SAR studies could involve altering the alanine or phenylalanine residues, or modifying the amide group, to understand their contribution to target binding. Research on related compounds, such as H-Phe-Phe-NH2 analogues, has shown that structural modifications, like rigidification of the C-terminal or backbone methylation, can significantly improve binding affinity and pharmacokinetic properties diva-portal.orgacs.orgnih.govdiva-portal.org. For instance, the C-terminal phenylalanine amide has been identified as crucial for the affinity of H-Phe-Phe-NH2 to its target binding site researchgate.netdiva-portal.org. These studies help in designing more potent and selective ligands by correlating structural features with observed activity.
Involvement in Peptide Self-Assembly and Nanostructure Formation
Peptides, including dipeptides, can undergo self-assembly through non-covalent interactions to form ordered nanostructures like fibers, nanotubes, or hydrogels nih.govfrontiersin.orgdergipark.org.trgoogle.comscispace.commdpi.comacs.orgrsc.org. This compound, with its alanine and phenylalanine residues, possesses characteristics that can drive self-assembly. Phenylalanine residues, in particular, are known to promote self-assembly through π-π stacking and hydrophobic interactions frontiersin.orgscispace.comrsc.orgnih.gov. Studies on diphenylalanine (Phe-Phe) have demonstrated its ability to form various nanostructures, and cationic analogues like H-Phe-Phe-NH2 · HCl have also been noted in this context dergipark.org.trscispace.com. The self-assembly process is influenced by factors such as peptide concentration, pH, temperature, and the presence of specific functional groups nih.govfrontiersin.orgdergipark.org.trscispace.com. These self-assembled peptide structures have potential applications in areas like drug delivery and tissue engineering nih.govgoogle.comrsc.org.
Advanced Analytical Characterization and Quality Assurance Methodologies for H Ala Phe Nh2 . Hcl
High-Performance Liquid Chromatography (HPLC) for Purity Profiling and Separation
HPLC is a cornerstone technique for assessing the purity of peptides and related compounds. It separates components of a mixture based on their differential interactions with a stationary phase and a mobile phase. For H-Ala-Phe-NH2 . HCl, HPLC methods are crucial for quantifying the main compound and detecting any related substances or process impurities.
Reversed-Phase HPLC (RP-HPLC) Method Development for Impurity Detection and Quantification
RP-HPLC is the most commonly employed mode for peptide analysis due to its efficiency, speed, and compatibility with volatile mobile phases, making it suitable for coupling with mass spectrometry nih.gov. The separation principle relies on the hydrophobic interactions between the analyte and a non-polar stationary phase, typically a C18 (octadecylsilane) bonded silica.
Methodology: A typical RP-HPLC method for this compound would involve a gradient elution using a mobile phase composed of an aqueous component and an organic modifier. The aqueous phase often contains an acidic modifier, such as 0.1% trifluoroacetic acid (TFA) or 0.1% formic acid (FA), which helps to suppress the ionization of silanol (B1196071) groups on the stationary phase and improves peak shape by ion-pairing with the peptide renyi.huchromatographyonline.combiotage.com. Acetonitrile (B52724) (ACN) is frequently used as the organic modifier due to its low viscosity and good UV transparency alwsci.com. The gradient typically starts with a low percentage of organic solvent and increases over time to elute more hydrophobic components.
Detection: UV detection is standard for peptides, with the peptide bond (amide bond) exhibiting strong absorbance around 210-220 nm creative-proteomics.comresearchgate.netaltabioscience.comresearchgate.net. Phenylalanine, with its aromatic ring, also contributes to UV absorbance at higher wavelengths, typically around 254 nm or 275 nm, which can be used for detection or confirmation creative-proteomics.com.
Impurity Profiling: RP-HPLC can effectively separate this compound from potential impurities such as unreacted amino acids (Alanine, Phenylalanine), deletion sequences (e.g., H-Ala-NH2, H-Phe-NH2), incompletely deprotected species, or byproducts from side reactions during synthesis. Quantification of these impurities is typically performed by comparing their peak areas to that of a reference standard of this compound, or by using relative response factors if standards are unavailable creative-proteomics.com.
Typical RP-HPLC Parameters for this compound:
| Parameter | Value |
| Column | C18, 150 x 4.6 mm, 5 µm |
| Mobile Phase A | 0.1% Trifluoroacetic Acid (TFA) in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Gradient | 10% B to 50% B over 25 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 214 nm |
| Injection Volume | 20 µL |
| Expected Retention Time (this compound) | ~15-18 min (hypothetical) |
Chiral HPLC for Enantiomeric Excess Determination and Chiral Purity Assessment
This compound is composed of two chiral amino acids, Alanine (B10760859) and Phenylalanine. Therefore, assessing its enantiomeric purity (i.e., the presence of L- or D- enantiomers) is critical. Chiral HPLC utilizes specialized chiral stationary phases (CSPs) designed to differentiate between enantiomers.
Stationary Phases: Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209) (e.g., Chiralpak® or Chiralcel® series), are highly effective for separating amino acid derivatives and peptides sigmaaldrich.commdpi.comsigmaaldrich.comchromatographyonline.com. Other CSPs, like those based on cyclodextrins or crown ethers, can also be employed mdpi.comnih.gov.
Mobile Phases: Mobile phase selection is highly dependent on the CSP. Common modes include normal phase (e.g., hexane/isopropanol mixtures with additives like TFA) or polar organic mode (e.g., methanol (B129727) or ethanol (B145695) with additives) sigmaaldrich.comsigmaaldrich.comchromatographytoday.com. Reversed-phase conditions can also be used with specific CSPs sigmaaldrich.comsigmaaldrich.com. The choice of mobile phase is optimized to achieve baseline separation of enantiomers.
Enantiomeric Excess (ee): The enantiomeric excess is calculated from the peak areas of the enantiomers: ee (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] * 100. High enantiomeric purity, often exceeding 98% ee, is typically required for pharmaceutical applications sigmaaldrich.comuma.es.
Typical Chiral HPLC Parameters for this compound:
| Parameter | Value |
| Column | Chiralpak® AD-H (250 x 4.6 mm, 5 µm) |
| Mobile Phase | Hexane / Isopropanol / TFA (e.g., 80:20:0.1 v/v/v) |
| Flow Rate | 0.8 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 214 nm |
| Injection Volume | 20 µL |
| Expected Retention Time (L-Ala-L-Phe-NH2) | ~12 min (hypothetical) |
| Expected Retention Time (D-Ala-L-Phe-NH2) | ~15 min (hypothetical) |
Mass Spectrometry (MS) for Structural Confirmation and Quantitative Analysis
Mass spectrometry provides highly accurate molecular weight information and fragmentation data, which are essential for confirming the structure and identity of this compound and its purity.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement
HRMS instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, offer exceptional mass accuracy, enabling the determination of the elemental composition of a molecule.
Methodology: The compound is ionized, typically via Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI), and the mass-to-charge ratio (m/z) of the molecular ion is measured with high precision.
Exact Mass Determination: For this compound (molecular formula C12H20ClN3O), the monoisotopic mass of the protonated molecule [M+H]+ is approximately 257.1346 Da. HRMS aims to measure this mass with an accuracy typically within 5 ppm (parts per million). A measured mass of 257.1348 Da, for example, would result in a mass error of approximately 0.78 ppm, strongly supporting the proposed elemental formula. This high accuracy is critical for unambiguous identification. sb-peptide.compolypeptide.comcreative-proteomics.com
HRMS Data for this compound:
| Analyte | Ion Type | Measured m/z (Da) | Calculated m/z (Da) | Mass Error (ppm) | Elemental Formula |
| This compound | [M+H]+ | 257.1348 | 257.1346 | 0.78 | C12H20ClN3O |
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis and Sequence Verification
MS/MS, often referred to as tandem mass spectrometry, involves the fragmentation of a selected precursor ion to generate fragment ions. Analyzing these fragments provides detailed structural information and confirms the amino acid sequence.
Methodology: Collision-Induced Dissociation (CID) is a common fragmentation technique. The precursor ion (e.g., the protonated molecule of H-Ala-Phe-NH2) is subjected to collisions with an inert gas, causing bond cleavages.
Fragmentation Patterns: Peptide fragmentation typically occurs at the amide bonds, yielding characteristic b-ions (N-terminal fragments) and y-ions (C-terminal fragments) epfl.chresearchgate.netmatrixscience.comresearchgate.net. For H-Ala-Phe-NH2, the expected fragments would include:
b1 ion: Corresponding to the N-terminal Alanine (Ala), with a mass of approximately 73.0500 Da.
y1 ion: Corresponding to the C-terminal Phenylalanine amide (Phe-NH2), with a mass of approximately 150.0919 Da.
The presence and pattern of these and other potential fragments (like b2 or y2 ions) directly confirm the Ala-Phe sequence and the C-terminal amide modification. epfl.chresearchgate.netmatrixscience.comresearchgate.netnih.goviyte.edu.tr
MS/MS Fragmentation Data for H-Ala-Phe-NH2:
| Fragment Ion Type | Expected m/z (Da) | Observed m/z (Da) | Assignment |
| Precursor [M+H]+ | 221.1528 | 221.1530 | H-Ala-Phe-NH2 |
| b1 | 73.0500 | 73.0502 | Ala |
| y1 | 150.0919 | 150.0921 | Phe-NH2 |
MALDI-TOF MS for Molecular Weight Determination and Homogeneity Assessment
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) MS is a rapid and sensitive technique for determining the molecular weight of peptides and assessing sample homogeneity.
Methodology: The sample is mixed with a matrix, vaporized, and ionized by a laser. The ions are then separated based on their time of flight, which is proportional to their mass-to-charge ratio (m/z).
Molecular Weight and Homogeneity: MALDI-TOF MS typically detects the protonated molecular ion [M+H]+. For this compound, the primary observed mass should correspond to the free base, C12H19N3O, with a molecular weight of approximately 221.15 Da. The technique is also valuable for assessing sample homogeneity, as a pure sample will exhibit a dominant peak at the correct molecular weight, with minimal signals from other molecular species or impurities creative-proteomics.combiotech-pack.comresearchgate.netchemicke-listy.cz. The mass accuracy is typically within ~20 ppm biotech-pack.com.
MALDI-TOF MS Data for this compound:
| Analyte | Ion Type | Expected Mass (Da) | Observed Mass (Da) | Peak Intensity (Arbitrary Units) | Notes |
| This compound | [M+H]+ | 221.15 | 221.16 | 1000 | Dominant peak |
| 237.18 | 50 | Potential dimer or adduct | |||
| 205.14 | 30 | Potential fragment |
Compound List:
this compound
Alanine (Ala)
Phenylalanine (Phe)
Peptide bond
Amide group
Hydrochloride salt
Future Directions and Emerging Research Avenues for H Ala Phe Nh2 . Hcl
Development of Novel Peptide Synthesis Technologies Utilizing Dipeptide Building Blocks
The synthesis of peptides, particularly longer or more complex sequences, often encounters challenges such as aggregation, poor solubility, and reduced coupling efficiency nih.govsigmaaldrich.comnih.gov. These issues can lead to lower yields, increased side reactions, and significant purification difficulties. The use of pre-formed dipeptide building blocks, such as H-Ala-Phe-NH2 . HCl, offers a strategic solution to these problems by streamlining the synthesis process and enhancing efficiency.
Dipeptide building blocks can be incorporated into both linear and convergent synthesis strategies. In convergent synthesis, larger peptide fragments are synthesized independently and then coupled together, which is generally more efficient for creating long peptides than sequential addition of single amino acids thieme-connect.comuni-konstanz.demdpi.comacs.org. The use of dipeptide units like this compound in such strategies can significantly reduce the total number of coupling steps required, thereby saving time and resources.
Furthermore, specific types of dipeptide building blocks, such as pseudoprolines, have demonstrated a remarkable ability to disrupt secondary structure formation (e.g., β-sheets) that often leads to peptide aggregation during solid-phase peptide synthesis (SPPS) chempep.comiris-biotech.de. This disruption enhances the solubility of the growing peptide chain and improves the accessibility of reactive sites, leading to higher coupling efficiencies and, consequently, increased product yields. Studies have reported up to a tenfold increase in yield for challenging sequences by incorporating pseudoproline dipeptides iris-biotech.de. Additionally, dipeptide synthesis strategies, when combined with appropriate coupling reagents and additives (e.g., copper(II) chloride, DEPBT), can effectively suppress racemization, ensuring the stereochemical integrity of the amino acid residues nih.govluxembourg-bio.compeptide.comresearchgate.net. The inherent structure of this compound, as a dipeptide unit, inherently offers these advantages by simplifying the coupling process and potentially mitigating issues associated with the individual amino acids.
Table 7.1.1: Advantages of Dipeptide Building Blocks in Peptide Synthesis
| Advantage | Description | Relevance to this compound Application |
| Reduced Aggregation | Disrupts β-sheet formation, improving solubility and accessibility of reactive sites. sigmaaldrich.comchempep.comiris-biotech.de | Facilitates the incorporation of Ala-Phe units into larger peptide structures or materials, preventing self-association issues. |
| Enhanced Solubility | Improves solubility in common solvents used in peptide synthesis, aiding coupling and deprotection steps. chempep.comiris-biotech.de | Ensures that the Ala-Phe dipeptide unit remains accessible for reactions, even in complex synthetic environments. |
| Improved Coupling Efficiency | Better exposure of reactive sites leads to more complete and faster reactions. sigmaaldrich.comchempep.com | Contributes to higher yields and purer crude products when synthesizing peptides that incorporate the Ala-Phe motif. |
| Minimized Racemization | Specific dipeptide structures or optimized coupling protocols can preserve the stereochemical integrity of amino acids. nih.govluxembourg-bio.compeptide.comresearchgate.net | Guarantees the correct L-configuration of both Alanine (B10760859) and Phenylalanine residues in synthesized peptides. |
| Streamlined Synthesis | Enables convergent synthesis by allowing pre-coupling of amino acids, reducing overall steps. thieme-connect.comuni-konstanz.demdpi.comacs.org | Accelerates the construction of complex peptides, peptidomimetics, or peptide-based materials containing the Ala-Phe sequence. |
| Increased Yields | Achieved by mitigating aggregation and improving coupling efficiency, particularly for difficult sequences. chempep.comiris-biotech.de | Potentially leads to significantly higher overall yields in the synthesis of target molecules incorporating the H-Ala-Phe-NH2 motif. |
Integration into Artificial Intelligence and Machine Learning Approaches for Peptide Design
AI algorithms can be trained on vast datasets of known peptide sequences, their properties, and biological activities. By analyzing patterns and relationships, these models can predict the behavior of novel peptide sequences, including those that incorporate specific dipeptide motifs like Ala-Phe. For instance, ML models can predict the binding affinity of a designed peptide to a target protein, its stability in biological environments, its solubility, or its potential immunogenicity. This predictive power allows researchers to computationally screen vast chemical spaces, identifying promising candidates for experimental validation much more efficiently than traditional methods.
Expansion of Applications in Advanced Biomaterials and Nanobiotechnology
The inherent biocompatibility and biodegradability of peptides, combined with their capacity for self-assembly, make them ideal candidates for advanced biomaterials and nanobiotechnology applications. The specific characteristics of the Ala-Phe dipeptide unit – the small, relatively hydrophobic alanine side chain and the aromatic, bulky phenylalanine side chain – can contribute unique properties to self-assembled peptide structures.
Dipeptides, including those with aromatic residues like phenylalanine, are known to self-assemble into ordered nanostructures such as nanofibers, nanotubes, and hydrogels luxembourg-bio.comiris-biotech.dersc.org. These self-assembled structures can be engineered for a variety of applications, including drug delivery systems, tissue engineering scaffolds, biosensors, and nanoscale electronic components. The hydrophobic interactions driven by the phenylalanine residue, coupled with potential hydrogen bonding from the peptide backbone, can promote the formation of stable supramolecular assemblies.
This compound could serve as a fundamental building block for creating novel peptide-based biomaterials. For example, it could be incorporated into hydrogel formulations designed for controlled drug release, where the dipeptide unit influences the gel's mechanical properties, swelling behavior, and degradation rate. In nanobiotechnology, peptides containing Ala-Phe motifs might be designed to self-assemble into specific nanostructures for targeted drug delivery, gene therapy, or as components in nanoscale devices. Research into diphenylalanine (Phe-Phe) amide and its analogues has already shown promise in creating self-assembling nanostructures for optoelectronic applications and as potential therapeutic agents nih.govrsc.org. Extending this to this compound could yield materials with distinct self-assembly behaviors and functionalities, driven by the specific combination of alanine and phenylalanine.
Exploration of this compound in Non-Biological Catalysis and Chemical Transformations
Peptides, beyond their biological roles, are increasingly recognized for their potential as organocatalysts in non-biological chemical transformations. The chiral centers, hydrogen-bonding capabilities, and diverse functional groups present in amino acids and peptide backbones can facilitate a wide range of chemical reactions with high selectivity. This compound, as a small chiral molecule, presents an opportunity to explore its catalytic activity in various chemical processes.
The combination of alanine's methyl group and phenylalanine's benzyl (B1604629) group, along with the amide linkage and terminal amine/amide functionalities, offers potential sites for catalytic activity. For instance, the chiral centers of alanine and phenylalanine could induce enantioselectivity in reactions, making peptides valuable as chiral catalysts. The aromatic ring of phenylalanine could participate in π-π stacking interactions, facilitating substrate binding or stabilizing transition states in catalytic cycles.
Research into peptide-based organocatalysis has demonstrated the efficacy of short peptides in reactions such as asymmetric aldol (B89426) reactions, Michael additions, and oxidation/reduction processes researchgate.net. While specific catalytic applications for this compound are yet to be widely documented, its structure suggests potential roles in:
Chiral Catalysis: Inducing stereoselectivity in reactions involving prochiral substrates.
Hydrogen Bonding Catalysis: Utilizing the amide NH and carbonyl groups to activate substrates.
Hydrophobic Pocket Formation: The phenylalanine side chain can create a hydrophobic environment that favors the binding of non-polar substrates.
Further investigation into the catalytic properties of this compound could reveal its utility in developing greener and more selective chemical synthesis methods, offering an alternative to traditional metal-based catalysts or complex organic catalysts.
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing H-Ala-Phe-NH₂·HCl, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves solid-phase peptide synthesis (SPPS) or enzymatic transpeptidation. For enzymatic methods, H-Ala-Phe-NH₂·HCl may act as a nucleophile in a buffer system containing 20% DMF, 2 mM CaCl₂, and 10 mM enzyme at pH 8.5 . Yield optimization requires adjusting solvent polarity (e.g., DMF concentration), ionic strength, and enzyme-substrate ratios. HCl is introduced during purification to stabilize the peptide as a hydrochloride salt.
Q. Which analytical techniques are most reliable for characterizing H-Ala-Phe-NH₂·HCl purity and structure?
- Methodological Answer :
- HPLC : Reverse-phase HPLC with a C18 column (acetonitrile/water gradient) separates impurities; purity ≥95% is standard .
- Mass Spectrometry : ESI-MS confirms molecular weight (e.g., expected m/z 356.4 for H-Ala-Phe-pNA·HCl derivatives) .
- Potentiometric Titration : To quantify HCl content, use standardized NaOH with derivative plots (first/second-order) to identify endpoints .
Q. How should H-Ala-Phe-NH₂·HCl be stored to maintain stability in laboratory settings?
- Methodological Answer : Store lyophilized powder at 2–8°C in airtight, light-protected containers. For solutions, use pH-stable buffers (e.g., phosphate buffer, pH 7.4) and avoid freeze-thaw cycles to prevent hydrolysis of the amide bond .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported solubility data for H-Ala-Phe-NH₂·HCl across solvents?
- Methodological Answer : Contradictions often arise from variations in solvent purity, temperature, and ionic strength. Systematically test solubility in:
- Aqueous Buffers : Vary pH (3–9) and salt concentration (0.1–1 M NaCl).
- Organic Solvents : Compare DMF, DMSO, and acetonitrile at 25°C vs. 37°C.
Document solvent preparation protocols rigorously to ensure reproducibility .
Q. What experimental strategies can validate the interaction of H-Ala-Phe-NH₂·HCl with enzymatic targets (e.g., proteases)?
- Methodological Answer :
- Kinetic Assays : Measure Kₘ and Vₘₐₓ using fluorogenic substrates (e.g., Abz-Ala-Phe-NH₂) under varying inhibitor concentrations .
- Docking Studies : Use molecular dynamics simulations (e.g., AutoDock Vina) to model peptide-enzyme binding, cross-validated with NMR titration data .
- Competitive Inhibition : Pre-incubate the enzyme with H-Ala-Phe-NH₂·HCl and monitor residual activity via spectrophotometry .
Q. How can researchers design a study to investigate the stability of H-Ala-Phe-NH₂·HCl under physiological conditions?
- Methodological Answer :
- Hydrolysis Kinetics : Incubate the peptide in simulated gastric fluid (pH 1.2, pepsin) and intestinal fluid (pH 6.8, pancreatin) at 37°C. Sample at intervals (0–24 hrs) and analyze degradation via HPLC .
- Thermal Stability : Use differential scanning calorimetry (DSC) to determine melting points and identify decomposition phases .
Q. What statistical approaches are appropriate for analyzing contradictory data in dose-response studies involving H-Ala-Phe-NH₂·HCl?
- Methodological Answer :
- ANOVA with Tukey’s Test : Compare means across multiple dose groups to identify outliers.
- Nonlinear Regression : Fit dose-response curves using the Hill equation to calculate EC₅₀/IC₅₀ values.
- Sensitivity Analysis : Test assumptions (e.g., normality, homoscedasticity) and apply bootstrapping to estimate confidence intervals .
Methodological Best Practices
Q. How to ensure reproducibility when adapting literature protocols for H-Ala-Phe-NH₂·HCl synthesis?
- Methodological Answer :
- Detailed Documentation : Record exact solvent grades, equipment calibration dates, and ambient conditions (humidity/temperature).
- Control Experiments : Include positive/negative controls (e.g., commercial H-Ala-Phe-NH₂·HCl for purity comparison).
- Peer Review : Share protocols with collaborators for pre-validation before full-scale experiments .
Q. What ethical and reporting standards apply to publishing research on H-Ala-Phe-NH₂·HCl?
- Methodological Answer :
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
